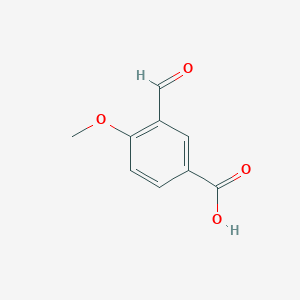

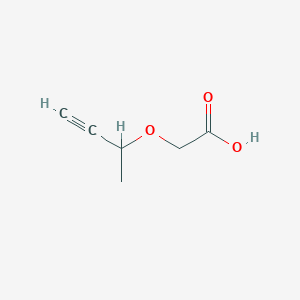

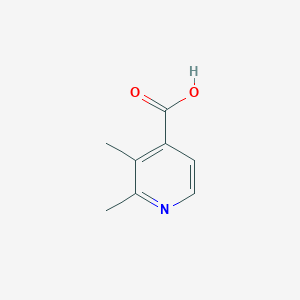

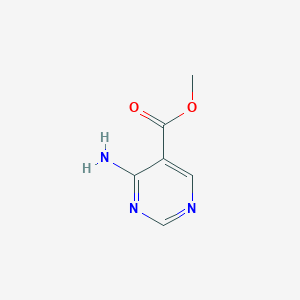

3-Formyl-4-methoxybenzoic acid

Vue d'ensemble

Description

The compound of interest, 3-Formyl-4-methoxybenzoic acid, is a chemical entity that has been studied in various contexts due to its potential as a synthetic intermediate and its relevance in molecular recognition studies. Although the provided papers do not directly discuss 3-Formyl-4-methoxybenzoic acid, they do provide insights into closely related compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 3-formyl-4-hydroxyl benzoic acid, has been achieved through the reaction of hydroxybenzoic acid with chloroform, using triethyl ammonium chloride as a phase transfer catalyst and sodium hydroxide solution as a solvent. The optimal conditions for this synthesis resulted in a yield of 55.7% . This method could potentially be adapted for the synthesis of 3-Formyl-4-methoxybenzoic acid by substituting the appropriate starting materials and adjusting reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of a related compound, the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, was determined using X-ray crystal analysis. The molecule was found to be essentially planar and featured strong intramolecular hydrogen bonds that fixed the orientation of the carbonyl groups . This information suggests that 3-Formyl-4-methoxybenzoic acid may also exhibit a planar structure with potential for intramolecular hydrogen bonding, depending on the position and nature of its substituents.

Chemical Reactions Analysis

The studies on related compounds have shown that functional groups such as hydroxyl and carboxyl can participate in molecular recognition through hydrogen bonding with N-donor compounds . This implies that 3-Formyl-4-methoxybenzoic acid could also engage in similar interactions, given its carboxyl group, which could be relevant in the formation of supramolecular assemblies.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Formyl-4-methoxybenzoic acid are not detailed in the provided papers, the properties of structurally similar compounds can offer some insights. For instance, the methyl ester of a related benzoic acid derivative was obtained as colorless crystals, suggesting that 3-Formyl-4-methoxybenzoic acid might also crystallize under suitable conditions . The reactivity of the carboxyl and formyl groups in related compounds indicates that 3-Formyl-4-methoxybenzoic acid could be reactive towards nucleophiles and could participate in condensation reactions .

Applications De Recherche Scientifique

1. Chemical Reactions and Synthesis

3-Formyl-4-methoxybenzoic acid is involved in various chemical reactions and synthesis processes. For instance, it's used in the Vilsmeier–Haack formylation reaction. Ricci, Balucani, and Buu‐Hoï (1967) discussed the formylation of 3-methoxybenzo[b]thiophen, leading to derivatives such as 2-formyl-3-methoxybenzo[b]thiophen (Ricci, Balucani, & Buu‐Hoï, 1967).

2. Encapsulation for Controlled Release

A fascinating application is the encapsulation of flavor molecules. Hong, Oh, and Choy (2008) successfully intercalated 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered double hydroxide for controlled flavor release in foods (Hong, Oh, & Choy, 2008).

3. Antibacterial Applications

In the field of antibacterial research, Popiołek and Biernasiuk (2016) synthesized and screened a series of hydrazide-hydrazones of 3-methoxybenzoic acid, finding significant antibacterial activity against Bacillus spp (Popiołek & Biernasiuk, 2016).

4. Biochemical Studies

Coleman et al. (2015) explored the biochemical applications of 3-formyl-4-methoxybenzoic acid. They studied the enzyme CYP199A4's ability to efficiently demethylate 4-methoxybenzoic acid, highlighting its potential in biochemical pathways (Coleman et al., 2015).

5. Environmental Applications

Brillas, Baños, and Garrido (2003) investigated the mineralization of 3,6-dichloro-2-methoxybenzoic acid in water using anodic oxidation and electro-Fenton methods, contributing to environmental applications like pollution control (Brillas, Baños, & Garrido, 2003).

Safety And Hazards

The safety information for “3-Formyl-4-methoxybenzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing suitable protective clothing .

Propriétés

IUPAC Name |

3-formyl-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQPQIRPQCMEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597637 | |

| Record name | 3-Formyl-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-4-methoxybenzoic acid | |

CAS RN |

91420-99-4 | |

| Record name | 3-Formyl-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)